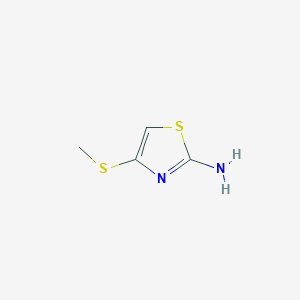![molecular formula C12H8Cl2N2O B8596767 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine CAS No. 89544-25-2](/img/structure/B8596767.png)
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine
Descripción general
Descripción
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is a chemical compound characterized by the presence of two 5-chloro-pyridyl groups attached to an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine typically involves the reaction of 5-chloro-2-pyridylmagnesium bromide with an appropriate oxirane precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The chlorine atoms in the pyridyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions are particularly important, as they can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(4-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(3-chloro-pyrid-2-yl)oxirane
- 2,2-Bis(5-bromo-pyrid-2-yl)oxirane
Uniqueness
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine is unique due to the specific positioning of the chlorine atoms on the pyridyl rings, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
89544-25-2 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-3-10(15-5-8)12(7-17-12)11-4-2-9(14)6-16-11/h1-6H,7H2 |
Clave InChI |
DLGICIDZNLDGTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)(C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic Acid](/img/structure/B8596687.png)



![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)

![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)


![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)


